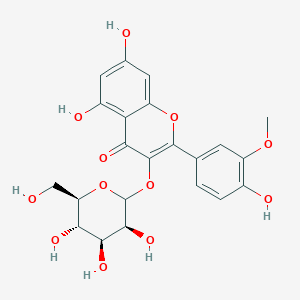

Isorhamnetin 3-O-galactoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H22O12 |

|---|---|

Peso molecular |

478.4 g/mol |

Nombre IUPAC |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22?/m1/s1 |

Clave InChI |

CQLRUIIRRZYHHS-OMUJUXNISA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Isorhamnetin 3-O-galactoside: Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, discovery, and the analytical methodologies employed for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Isorhamnetin 3-O-galactoside is a naturally occurring flavonoid, a class of secondary metabolites widely distributed in the plant kingdom. It is a glycosidic derivative of isorhamnetin, which is the 3'-O-methylated metabolite of quercetin (B1663063). The attachment of a galactose moiety to the isorhamnetin backbone at the 3-hydroxyl position significantly influences its bioavailability and pharmacological activity. This guide delves into the botanical origins of this compound, its initial discovery, and the technical protocols for its extraction, purification, and structural elucidation.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The primary and most frequently cited sources include:

-

Opuntia ficus-indica (Prickly Pear): This cactus species is a well-documented source of isorhamnetin glycosides, including the 3-O-galactoside derivative.

-

Oenanthe javanica (Water Dropwort): This aquatic plant is another significant source from which this compound has been isolated.[1]

-

Artemisia capillaris (Capillary Wormwood): This herb, used in traditional medicine, has been shown to contain this compound.[2]

-

Tagetes erecta (Marigold): The flowers of this common ornamental plant are a reported source of this compound.[3]

-

Centaurea corcubionensis : This plant species has been reported to contain this compound.[4]

-

Anthyllis vulneraria (Kidney Vetch): This medicinal plant is also a known source of the compound.[4]

-

Adenostoma fasciculatum (Chamise): This shrub has been identified as a natural source of this compound.

While these plants are confirmed sources, the concentration of this compound can vary depending on factors such as the plant part, geographical location, and harvesting time.

Discovery and Nomenclature

Quantitative Data on Isorhamnetin Glycosides in Natural Sources

Quantitative analysis of specific flavonoid glycosides in plants is crucial for standardization and for identifying high-yielding sources. The following table summarizes the available quantitative data for various isorhamnetin glycosides in different plant species. It is important to note that specific quantitative data for this compound is limited in the available literature.

| Plant Species | Plant Part | Isorhamnetin Glycoside | Concentration (mg/100g DW unless otherwise specified) | Reference |

| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [6] |

| Pulp | Isorhamnetin-3-O-rutinoside | 271.39 ± 25.59 | [6] | |

| Peels | Isorhamnetin-3-O-rutinoside | 254.51 ± 31.03 | [6] | |

| Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [6] | |

| Pulp | Isorhamnetin-3-O-glucoside | 184.14 ± 14.91 | [6] | |

| Peels | Isorhamnetin-3-O-glucoside | 223.66 ± 14.44 | [6] | |

| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [6] |

| Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [6] | |

| Berries | Isorhamnetin-3-O-glucoside-7-O-rhamnoside | 37.8 - 90.8 | [6] | |

| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [7] |

| Microctis folium | Narcissin (Isorhamnetin-3-O-rutinoside) | 1.72 - 5.17 mg/g DW | [7] |

Data for this compound is not specified in these studies and represents a gap in the current literature.

Experimental Protocols

The isolation and identification of this compound from plant sources involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol synthesized from established methods for flavonoid glycoside purification.

Extraction

-

Plant Material Preparation : The selected plant material (e.g., dried and powdered leaves, flowers, or cladodes) is the starting point.

-

Solvent Extraction : Maceration or Soxhlet extraction is performed using a polar solvent, typically 80% methanol (B129727) or ethanol, to extract the flavonoid glycosides. The extraction is usually repeated multiple times to ensure maximum yield.

-

Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography : The enriched fraction is subjected to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20.[8]

-

Silica Gel Chromatography : A gradient elution is performed with a solvent system such as chloroform-methanol or ethyl acetate-methanol, with increasing polarity.

-

Sephadex LH-20 Chromatography : Elution is typically carried out with methanol to separate compounds based on molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the target compound are further purified by Prep-HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of formic acid) is commonly used. The eluent is monitored by a UV detector at the characteristic absorption maxima of isorhamnetin glycosides (around 254 and 355 nm).

Structure Elucidation

The purified this compound is subjected to spectroscopic analysis for structural confirmation.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Provides information on the proton chemical shifts and coupling constants, revealing the structure of the aglycone and the sugar moiety.

-

¹³C-NMR : Determines the number and chemical environment of the carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the isorhamnetin aglycone, the identity of the sugar as galactose, and the position of the glycosidic linkage at C-3.

-

Visualizations

Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, leading to the formation of flavonoids. The final steps involve the methylation of quercetin to isorhamnetin, followed by glycosylation.

Caption: Biosynthesis of this compound.

Experimental Workflow

The general workflow for the isolation and identification of this compound from a plant source is depicted below.

Caption: Isolation and Identification Workflow.

Conclusion

This compound is a significant natural product with a growing body of research highlighting its potential health benefits. This technical guide has provided a detailed overview of its natural sources, discovery, and the methodologies required for its isolation and characterization. While several plant sources have been identified, further quantitative studies are needed to determine the most abundant and economically viable sources for this compound. The detailed experimental protocols and workflows presented herein offer a solid foundation for researchers to advance the study of this compound and explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

An In-depth Technical Guide to the Isorhamnetin 3-O-galactoside Biosynthetic Pathway in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-O-galactoside is a glycosylated flavonol, a class of plant secondary metabolites recognized for their significant pharmacological potential, including antioxidant and anti-inflammatory properties. As a derivative of quercetin, its synthesis is intricately linked to the general flavonoid biosynthetic pathway. A comprehensive understanding of the enzymatic steps and regulatory frameworks governing its production is paramount for advancing metabolic engineering efforts in both plant and microbial systems. Such efforts are aimed at augmenting its yield for pharmaceutical applications. This technical guide provides a detailed exposition of the core biosynthetic pathway, summarizes key quantitative data, presents detailed experimental protocols for its investigation, and offers visual representations of the biochemical and logical workflows involved.

The Core Biosynthetic Pathway

The formation of isorhamnetin 3-O-galactoside is a sequential enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol sub-pathways. The pathway culminates in two specific modification steps: the methylation of the precursor, quercetin, to form isorhamnetin, followed by the attachment of a galactose moiety.

-

Phenylpropanoid Pathway : The pathway begins with the amino acid L-phenylalanine, which is converted through the action of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL) to produce p-coumaroyl-CoA. This molecule is a critical entry point into flavonoid biosynthesis.

-

Flavonoid Biosynthesis : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently isomerized by Chalcone Isomerase (CHI) to yield the flavanone (B1672756) naringenin.

-

Flavonol Synthesis : Naringenin is hydroxylated by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-Hydroxylase (F3'H) then adds a hydroxyl group to the 3' position of the B-ring to form dihydroquercetin. Finally, Flavonol Synthase (FLS) introduces a double bond into the C-ring to produce the flavonol quercetin.

-

Methylation to Isorhamnetin : The penultimate step in the formation of the aglycone is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT), commonly known as a Flavonoid 3'-O-methyltransferase (FOMT).[1][2]

-

Galactosylation : The final step is the glycosylation of isorhamnetin at the 3-hydroxyl position. This is catalyzed by a UDP-glycosyltransferase (UGT), specifically a UDP-galactose:flavonol 3-O-galactosyltransferase, which transfers a galactose moiety from UDP-galactose to the isorhamnetin backbone.[3][4] This glycosylation enhances the compound's solubility and stability within the plant cell.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of intermediates and final products in plant tissues.

Table 1: Representative Kinetic Parameters of Key Pathway Enzymes

This table summarizes kinetic data for the two final enzyme classes involved in the pathway, sourced from various plant studies. Note that parameters can vary significantly between species and with specific substrates.

| Enzyme Class | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Flavonoid 3'-O-Methyltransferase | Serratula tinctoria | Quercetin | 12 | 0.061 | 5,083 | [5] |

| Citrus reticulata (CrOMT2) | Quercetin | 20.3 | 0.02 | 985.2 | [6] | |

| Citrus sinensis (CsOMT16) | Quercetin | 1.8 | 0.015 | 8,333 | [7] | |

| Flavonol 3-O-Galactosyltransferase | Morella rubra (MrUGT78W1) | Quercetin | 11.2 | 0.28 | 25,000 | [4] |

| Morella rubra (MrUGT78W1) | Kaempferol | 13.5 | 0.21 | 15,556 | [4] | |

| Camellia sinensis (CsFGT) | Delphinidin | 75.2 | 0.009 | 119.7 | [8] |

Km (Michaelis constant) indicates substrate affinity (lower is higher). kcat (turnover number) represents the number of substrate molecules converted per enzyme site per second. kcat/Km reflects catalytic efficiency.

Table 2: Concentration of Isorhamnetin and its Glycosides in Plant Tissues

The accumulation of isorhamnetin and its derivatives varies widely across different plant species and tissues.

| Plant Species | Tissue | Compound | Concentration (mg/100g DW) | Reference |

| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 | [9] |

| Pulps | Isorhamnetin-3-O-glucoside | 184.14 | [9] | |

| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [9] |

| Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228.0 | [9] | |

| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [9] |

| Prunus persica (Peach) | Pulp | Isorhamnetin 3-O-glucoside | ~0.5 - 1.5 | [10] |

| Allium cepa (Onion) | Bulb | Isorhamnetin | Minor pigment | [11] |

DW = Dry Weight. Note: Data for this compound is less commonly reported; concentrations of other common glycosides are provided as indicators of metabolic flux towards isorhamnetin derivatives.

Experimental Protocols

Investigating the this compound pathway involves gene identification, functional characterization of enzymes, and metabolite quantification.

Protocol: Gene Cloning and Heterologous Expression

This workflow is essential for producing and characterizing individual enzymes of the pathway, such as OMTs and UGTs.

Methodology:

-

Gene Identification : Candidate OMT and UGT genes are identified from plant genome or transcriptome databases using BLAST searches with sequences of functionally characterized enzymes.[3][7]

-

RNA Extraction and cDNA Synthesis : Total RNA is extracted from plant tissue known to produce the target compounds. First-strand cDNA is synthesized using a reverse transcriptase.

-

PCR Amplification and Cloning : Gene-specific primers are designed to amplify the open reading frame (ORF) of the candidate gene. The purified PCR product is then ligated into a suitable expression vector (e.g., pET-28a for His-tagged proteins in E. coli).

-

Heterologous Expression : The recombinant plasmid is transformed into an expression host like E. coli BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to start a larger culture. Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an OD600 of 0.6-0.8. Cultures are typically grown for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[12]

-

Protein Purification : Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The recombinant protein is purified from the cleared lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The purified protein is then dialyzed and stored for functional assays.[13]

Protocol: In Vitro Enzyme Assay

This protocol determines the function and kinetic properties of a purified recombinant enzyme.

Methodology for a Flavonoid 3'-O-Methyltransferase (FOMT) Assay:

-

Reaction Mixture : A typical 100 µL reaction contains:

-

Procedure :

-

Combine buffer, quercetin, and SAM in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of methanol or an acidic solution.[14]

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant directly by HPLC or LC-MS to identify and quantify the product, isorhamnetin.

-

Methodology for a Flavonol 3-O-Galactosyltransferase Assay:

-

The protocol is similar to the OMT assay, but with different substrates.

-

Reaction Mixture :

-

The reaction is initiated, incubated, terminated, and analyzed as described above to detect the formation of this compound.

Protocol: HPLC Quantification from Plant Tissue

This protocol outlines the extraction and quantification of isorhamnetin glycosides from a plant sample.

Methodology:

-

Sample Preparation : Freeze-dry plant tissue (e.g., leaves, flowers) and grind into a fine powder.

-

Extraction : Extract a known weight of the powdered tissue (e.g., 100 mg) with a solvent such as 80% methanol. Extraction is typically performed using sonication or shaking for 1-2 hours at room temperature.[16] Repeat the extraction process 2-3 times to ensure complete recovery.

-

Sample Cleanup : Combine the extracts and centrifuge to remove solid debris. The supernatant may be filtered through a 0.22 µm syringe filter before analysis.

-

HPLC Analysis :

-

System : A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis or Photodiode Array (PDA) detector.[17]

-

Mobile Phase : A gradient elution is typically used, consisting of two solvents:

-

Gradient Program : A typical program might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. For example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B.

-

Detection : Flavonoids are typically detected at wavelengths between 280 nm and 370 nm. A wavelength of ~350 nm is often optimal for flavonols like isorhamnetin glycosides.[19]

-

Quantification : The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from authentic standards.

-

Conclusion and Future Outlook

The biosynthetic pathway of this compound is a well-defined extension of the core flavonoid pathway, culminating in specific methylation and galactosylation events catalyzed by FOMTs and UGTs, respectively. The identification and characterization of these enzymes from various plant species have provided critical tools for understanding and manipulating the production of this valuable compound. Future research will likely focus on elucidating the transcriptional regulation of these pathway genes, exploring the substrate promiscuity of the enzymes for generating novel glycosides, and applying synthetic biology approaches to engineer high-yield production platforms in microorganisms. These advancements will be instrumental in unlocking the full therapeutic potential of this compound and other related flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isorhamnetin - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. maxapress.com [maxapress.com]

- 14. maxapress.com [maxapress.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. myfoodresearch.com [myfoodresearch.com]

- 19. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Isorhamnetin 3-O-galactoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-O-galactoside, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. Preliminary biological screenings have revealed its potential as a therapeutic agent, demonstrating notable anti-inflammatory, antioxidant, antithrombotic, and hepatoprotective properties. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting key quantitative data, detailed experimental protocols for its biological screening, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological effects that suggest its potential for development as a therapeutic agent for various pathological conditions. The primary activities identified in preliminary screenings include hepatoprotective, anti-inflammatory, and antithrombotic effects.

Hepatoprotective Activity

In a well-established model of toxin-induced liver injury, this compound demonstrated significant protective effects. Administration of this flavonoid glycoside to mice with carbon tetrachloride (CCl4)-induced hepatic injury resulted in a marked attenuation of liver damage, as evidenced by the normalization of key serum biomarkers and a reduction in lipid peroxidation.

Table 1: Effect of this compound on Serum Aminotransferase and Hepatic Malondialdehyde (MDA) Levels in CCl4-Treated Mice

| Treatment Group | Dose (mg/kg) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Hepatic MDA (nmol/mg protein) |

| Control | - | 40 ± 5 | 32 ± 3 | 0.5 ± 0.04 |

| CCl4 Vehicle | - | 13,001 ± 636 | 10,090 ± 730 | 3.2 ± 0.5 |

| This compound + CCl4 | 50 | - | - | Not significant |

| This compound + CCl4 | 100 | 9,501 ± 666 | 6,345 ± 669 | 1.5 ± 0.1 |

| This compound + CCl4 | 200 | 9,362 ± 540 | 6,979 ± 755 | 1.4 ± 0.1 |

*Data are presented as mean ± SEM. *p < 0.05 compared to the CCl4 vehicle group. Data sourced from a study on CCl4-induced hepatic injury in mice[1][2][3][4][5].

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties by modulating key inflammatory pathways. It significantly inhibits the release of the pro-inflammatory mediator High Mobility Group Box 1 (HMGB1) and subsequently reduces HMGB1-dependent inflammatory responses in human endothelial cells[6][7][8][9]. This includes the suppression of tumor necrosis factor-alpha (TNF-α) production and the inhibition of nuclear factor-kappa B (NF-κB) activation[7][9][10].

Antithrombotic and Profibrinolytic Activity

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of this compound.

In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice

This protocol describes the induction of acute liver injury in mice using CCl4 to evaluate the hepatoprotective effects of this compound.

-

Animals: Male ICR mice (6-8 weeks old).

-

Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.

-

Experimental Groups:

-

Group 1: Control (Vehicle: olive oil, intraperitoneally).

-

Group 2: CCl4 control (CCl4 in olive oil, 20 μl/kg, intraperitoneally).

-

Group 3-5: this compound (50, 100, and 200 mg/kg, intraperitoneally) administered 30 minutes before and 2 hours after CCl4 injection.

-

Group 6: Positive control (e.g., Silymarin, 800 mg/kg, intraperitoneally) administered under the same regimen as the test compound.

-

-

Procedure:

-

Administer this compound or vehicle to the respective groups.

-

After 30 minutes, administer CCl4 or olive oil to the respective groups.

-

After 2 hours, administer the second dose of this compound or vehicle.

-

24 hours after CCl4 administration, collect blood via cardiac puncture for serum analysis.

-

Euthanize the animals and collect liver tissue for histological analysis and biochemical assays (e.g., MDA).

-

-

Biochemical Analysis:

-

Measure serum ALT and AST levels using commercially available kits.

-

Measure hepatic MDA levels to assess lipid peroxidation.

-

-

Histological Analysis:

-

Fix liver tissue in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver morphology.

-

In Vitro Antioxidant Assays

This assay measures the ability of this compound to scavenge the stable DPPH free radical.

-

Reagents:

-

DPPH solution (0.2 mM in methanol).

-

This compound solutions at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

-

Procedure:

-

In a 96-well plate, add 100 µL of the test compound or standard at various concentrations.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

This assay assesses the capacity of this compound to neutralize the ABTS radical cation.

-

Reagents:

-

ABTS solution (7 mM).

-

Potassium persulfate solution (2.45 mM).

-

This compound solutions at various concentrations.

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound or standard at various concentrations to 1 mL of the diluted ABTS radical solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

In Vitro Anti-inflammatory Assays

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the anti-inflammatory effects of this compound.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

In Vitro Antithrombotic Assays

These assays evaluate the effect of this compound on the intrinsic and extrinsic pathways of the coagulation cascade, respectively.

-

Sample Preparation: Use citrated human plasma.

-

aPTT Assay Procedure:

-

Pre-warm the plasma sample and aPTT reagent to 37°C.

-

In a test tube, mix 100 µL of plasma with 100 µL of aPTT reagent.

-

Incubate the mixture for 3-5 minutes at 37°C.

-

Add 100 µL of pre-warmed 25 mM calcium chloride solution to initiate clotting.

-

Measure the time taken for clot formation.

-

-

PT Assay Procedure:

-

Pre-warm the plasma sample and PT reagent to 37°C.

-

In a test tube, add 100 µL of plasma.

-

Add 200 µL of PT reagent to initiate clotting.

-

Measure the time taken for clot formation.

-

-

Data Analysis: Compare the clotting times of plasma treated with this compound to that of a vehicle control.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

Signaling Pathways

Caption: Anti-inflammatory and Antioxidant Signaling Pathways of this compound.

Caption: Antithrombotic Mechanism of this compound.

Experimental Workflows

Caption: Workflow for In Vivo Hepatoprotective Assay.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. assets.human.de [assets.human.de]

- 3. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]

- 4. iomcworld.com [iomcworld.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. How to report results of prothrombin and activated partial thromboplastin times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. frontiersin.org [frontiersin.org]

- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 14. fn-test.com [fn-test.com]

Isorhamnetin 3-O-galactoside in traditional medicine

An In-depth Technical Guide to Isorhamnetin (B1672294) 3-O-galactoside in Traditional Medicine

Introduction

Isorhamnetin 3-O-galactoside, a flavonoid glycoside, is a significant bioactive compound found in a variety of plants utilized in traditional medicine. It is a derivative of isorhamnetin, which is an O-methylated flavonol. This compound is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antithrombotic effects, making it a subject of increasing interest for modern drug development.[1][2] Plants such as Oenanthe javanica (water dropwort), Opuntia ficus-indica (prickly pear), and Artemisia capillaris are notable sources of this compound and have a long history of use in traditional healing practices.[3][4][5] This guide provides a comprehensive overview of the scientific evidence supporting the traditional uses of this compound, focusing on its pharmacological properties, underlying molecular mechanisms, and the experimental protocols used in its evaluation.

Traditional Medicine Context

This compound is a key constituent in several plants that are staples in traditional medicine systems worldwide:

-

Oenanthe javanica (Water Dropwort): Used in traditional Chinese medicine, this plant is known for its anti-arrhythmic, neuroprotective, and anti-diabetic properties.[3][6] Its extracts, containing this compound, have been investigated for potent anti-inflammatory activities.[3]

-

Opuntia ficus-indica (Prickly Pear): In Mexican traditional medicine, this plant is used as both food and a remedy for various health issues, including skin inflammation.[4] It is a rich natural source of isorhamnetin glycosides, which contribute to its therapeutic effects.[4]

-

Artemisia capillaris Thunberg (Compositae): This plant is another source from which this compound has been isolated and studied for its significant hepatoprotective effects against toxin-induced liver injury.[5]

-

Ginkgo biloba and Hippophae rhamnoides (Sea Buckthorn): These plants are well-known in traditional medicine for their wide range of health benefits, and they contain isorhamnetin and its glycosides, which contribute to their pharmacological profile, including cardiovascular protection and anti-inflammatory actions.[7][8]

Pharmacological Activities and Quantitative Data

The therapeutic potential of this compound is supported by extensive in vitro and in vivo studies. The following tables summarize the quantitative data from key research, highlighting its efficacy in various experimental models.

Anti-inflammatory and Sepsis-Related Activity

This compound demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.

| Model/Assay | Target/Parameter Measured | Concentration/Dose | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS-induced HMGB1 Release | 1-5 µM | Potent inhibition of HMGB1 release. | [9] |

| HUVECs | HMGB1-induced NF-κB p65 activation & TNF-α | 1-5 µM | Significant suppression. | [9] |

| HUVECs | HMGB1-dependent inflammatory responses | 5 µM | Significant reduction. | [10][11] |

| Cecal Ligation and Puncture (CLP)-induced septic mice | HMGB1 Release and Mortality | 4.8 mg/mouse (i.v.) | Reduced HMGB1 release and sepsis-related mortality. | [3][9] |

| CLP model in mice | Phosphorylation of p38 MAPK, ERK 1/2, JNK | 50 µM | Down-regulated phosphorylation. | [10][11] |

Hepatoprotective Activity

The compound shows protective effects against chemically-induced liver damage by modulating oxidative stress and inflammatory pathways.

| Model/Assay | Target/Parameter Measured | Concentration/Dose | Result | Reference |

| Carbon Tetrachloride (CCl4)-induced hepatic injury in mice | Serum Aminotransferase (ALT, AST) activities | 50, 100, 200 mg/kg (i.p.) | Attenuated the increase in ALT and AST levels. | [5] |

| CCl4-induced hepatic injury in mice | Hepatic Malondialdehyde (MDA) level | 50, 100, 200 mg/kg (i.p.) | Attenuated the increase in MDA. | [5] |

| CCl4-induced hepatic injury in mice | Serum Tumor Necrosis Factor-α (TNF-α) | 50, 100, 200 mg/kg (i.p.) | Reduced the increase in TNF-α. | [5] |

| CCl4-induced hepatic injury in mice | iNOS and COX-2 protein/mRNA expression | 100 mg/kg | Attenuated the increase. | [5][10][12] |

| CCl4-induced hepatic injury in mice | HO-1 protein/mRNA expression | 100 mg/kg | Augmented the levels. | [5][10][12] |

| CCl4-induced hepatic injury in mice | Nuclear translocation of NF-κB and c-Jun | 100 mg/kg | Attenuated the increase. | [5][10][12] |

| CCl4-induced hepatic injury in mice | Nuclear level of Nrf2 | 100 mg/kg | Augmented the level. | [5][10][12] |

Antithrombotic and Profibrinolytic Activity

This compound, also known as Cacticin, exhibits dual effects on blood coagulation and fibrinolysis.[9]

| Model/Assay | Target/Parameter Measured | Concentration/Dose | Result | Reference |

| In vitro coagulation assays | Thrombin and Factor Xa (FXa) activities | 10 µM | Significant inhibition. | [13] |

| HUVECs | TNF-α/FVIIa-mediated thrombin and FXa production | 0.5-50 µM | Dose-dependent inhibition. | [9] |

| HUVECs | TNF-α-induced PAI-1 secretion | 0.5-50 µM | Dose-dependent inhibition. | [9] |

| HUVECs | PAI-1/t-PA ratio | Not specified | Decreased the ratio. | [9] |

| Mice model | Tail bleeding time | 2.4 mg/kg (i.v.) | Significantly prolonged bleeding time. | [9] |

Signaling Pathways and Molecular Mechanisms

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

HMGB1/NF-κB Signaling Pathway in Inflammation

High Mobility Group Box 1 (HMGB1) is a critical cytokine in vascular inflammatory diseases like sepsis.[3] this compound inhibits the release of HMGB1 and blocks its downstream signaling, primarily through the suppression of the Nuclear Factor-κB (NF-κB) pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3][6]

MAPK Signaling Pathway in Hepatoprotection

In the context of CCl4-induced liver injury, this compound attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[5][12] The inhibition of these pathways contributes to the reduction of hepatocellular death and inflammation.[12]

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. plantaescientia.com [plantaescientia.com]

- 3. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Isorhamnetin 3-O-galactoside: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside of significant interest for its potential therapeutic applications. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and visualizes key biological pathways associated with its activity.

Solubility Profile

Isorhamnetin 3-O-galactoside is characterized as a slightly water-soluble compound. The glycosidic linkage to galactose enhances its aqueous solubility compared to its aglycone, isorhamnetin.[1][2] A predicted water solubility for this compound is approximately 1.22 g/L.[3] The solubility of its aglycone, isorhamnetin, has been determined in various organic solvents, offering insights into potential solvent systems for extraction and formulation.[4]

Table 1: Solubility Data for Isorhamnetin and its Glycoside

| Compound | Solvent | Solubility | Reference |

| This compound | Water | ~1.22 g/L (Predicted) | [3] |

| Isorhamnetin | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [4] |

| Isorhamnetin | Dimethyl Formamide (DMF) | ~10 mg/mL | [4] |

| Isorhamnetin | Aqueous Buffers | Sparingly soluble | [4] |

The pH of the medium plays a crucial role in the solubility of isorhamnetin and its glycosides. The solubility of isorhamnetin has been observed to increase at a pH above its pKa of 6.3.[1]

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation. Glycosylation generally confers greater stability to the flavonoid structure compared to the aglycone.[1] However, like many flavonoids, it is susceptible to degradation under certain environmental conditions, including heat and pH variations.[2]

Forced degradation studies on similar flavonol glycosides indicate that significant degradation occurs under alkaline conditions, while they exhibit greater stability in acidic and neutral environments.[1] The degradation of these compounds often follows first-order kinetics.

Table 2: Summary of Stability Characteristics of Flavonol Glycosides

| Condition | General Stability Profile | Key Considerations |

| pH | More stable in acidic to neutral pH. Susceptible to degradation under alkaline conditions. | The rate of degradation increases with increasing pH. |

| Temperature | Susceptible to thermal degradation, which typically follows first-order kinetics. | Elevated temperatures accelerate the degradation process. |

| Oxidation | Can be degraded by oxidizing agents. | The presence of antioxidants can mitigate oxidative degradation. |

| Light | Flavonoids can be susceptible to photodegradation. | Amber vials or protection from light is recommended for storage. |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the solubility of this compound in an aqueous medium.

Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a methanol-water mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV method to quantify the remaining this compound and detect any degradation products.

-

Data Evaluation: Calculate the percentage degradation and determine the degradation kinetics (e.g., rate constant and half-life).

HPLC-UV Quantification Method

A robust HPLC-UV method is crucial for the accurate quantification of this compound in solubility and stability studies.

Table 3: Example HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm or ~350 nm |

| Injection Volume | 10 µL |

Associated Signaling Pathways

Isorhamnetin and its glycosides have been shown to modulate several key signaling pathways implicated in inflammation and cell proliferation.

Inhibition of NF-κB Signaling Pathway

This compound has been reported to attenuate inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8]

NF-κB Signaling Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway.

Modulation of PI3K/Akt Signaling Pathway

Isorhamnetin has been shown to exert its biological effects, including regulation of cell proliferation and survival, through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9][10][11][12][13]

PI3K/Akt Signaling Modulation by Isorhamnetin

Caption: Modulation of the PI3K/Akt signaling pathway.

References

- 1. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Showing Compound Isorhamnetin 3-O-b-D-glucopyranoside (FDB021629) - FooDB [foodb.ca]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isorhamnetin Improves Oocyte Maturation by Activating the Pi3k/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Isorhamnetin 3-O-galactoside Bioactivity: A Technical Guide

Abstract: Isorhamnetin 3-O-galactoside, a flavonoid glycoside found in various medicinal plants, has demonstrated a range of biological activities, including antithrombotic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive in silico analysis to predict the bioactivity of this compound. We employ a suite of computational tools to forecast its pharmacokinetic properties (ADMET), identify potential protein targets, and elucidate its binding interactions through molecular docking. This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of natural products for therapeutic applications. All methodologies are detailed, and predictive data is presented in a structured format to facilitate further experimental validation.

Introduction

This compound, also known as Cacticin, is a naturally occurring flavonoid with the chemical formula C₂₂H₂₂O₁₂ and a molecular weight of approximately 478.4 g/mol .[1] Pre-clinical studies have highlighted its potential therapeutic effects, including antithrombotic and profibrinolytic activities through the inhibition of thrombin and Factor Xa. Furthermore, it exhibits antioxidant, anti-inflammatory, and neuroprotective properties.[2] In silico methods offer a rapid and cost-effective approach to further explore the bioactivity of such natural compounds, providing valuable insights into their mechanisms of action and potential for drug development.

This guide outlines a systematic in silico workflow to predict the bioactivity of this compound, commencing with the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, followed by the identification of its most probable protein targets, and culminating in molecular docking studies to analyze its binding affinity and interaction patterns.

In Silico Prediction Workflow

The computational analysis of this compound's bioactivity follows a structured workflow, beginning with the acquisition of the molecule's structure, proceeding through pharmacokinetic and target prediction, and concluding with detailed interaction analysis.

Physicochemical Properties and ADMET Profile

The initial step in assessing the drug-likeness of a compound is the evaluation of its physicochemical properties and ADMET profile. For this purpose, we utilized the SwissADME and pkCSM web servers. The canonical SMILES string for this compound, COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O)O)O, obtained from PubChem (CID: 86328677), was used as the input for these predictions.[1]

Experimental Protocol: ADMET Prediction

-

Input: The canonical SMILES string of this compound was submitted to the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.

-

Execution: The servers' default settings were used to calculate a comprehensive set of physicochemical descriptors, pharmacokinetic properties, drug-likeness metrics, and potential toxicity endpoints.

-

Data Collection: The output data from both servers were collected and are summarized in the tables below.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₂₂H₂₂O₁₂ | SwissADME |

| Molecular Weight | 478.41 g/mol | SwissADME |

| LogP (Consensus) | 0.88 | SwissADME |

| Water Solubility (LogS) | -2.81 | SwissADME |

| Topological Polar Surface Area (TPSA) | 197.89 Ų | SwissADME |

| Number of Rotatable Bonds | 6 | SwissADME |

| Hydrogen Bond Acceptors | 12 | SwissADME |

| Hydrogen Bond Donors | 7 | SwissADME |

Predicted Pharmacokinetic (ADMET) Properties

| Parameter | Predicted Value | Interpretation | Source |

| Absorption | |||

| GI Absorption | Low | Poorly absorbed from the gastrointestinal tract. | SwissADME |

| Caco-2 Permeability (log Papp) | 0.239 | Low permeability across intestinal epithelial cells. | pkCSM |

| Distribution | |||

| Volume of Distribution (VDss) | -0.603 log(L/kg) | Limited distribution into tissues. | pkCSM |

| BBB Permeability (logBB) | -1.531 | Unlikely to cross the blood-brain barrier. | pkCSM |

| Metabolism | |||

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. | SwissADME |

| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9. | SwissADME |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. | SwissADME |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. | SwissADME |

| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4. | SwissADME |

| Excretion | |||

| Total Clearance (log CLtot) | -0.051 ml/min/kg | Moderate clearance rate. | pkCSM |

| Toxicity | |||

| AMES Toxicity | Non-toxic | Not predicted to be mutagenic. | pkCSM |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. | pkCSM |

| Hepatotoxicity | Yes | Potential for liver toxicity. | pkCSM |

| Skin Sensitisation | No | Unlikely to cause skin sensitization. | pkCSM |

Molecular Target Prediction

To identify the most likely protein targets of this compound, we employed the SwissTargetPrediction web server. This tool predicts protein targets based on the principle of ligand similarity, comparing the query molecule to a database of known bioactive compounds.

Experimental Protocol: Target Prediction

-

Input: The SMILES string of this compound was submitted to the SwissTargetPrediction web server (--INVALID-LINK--).

-

Parameters: The target organism was set to Homo sapiens.

-

Data Collection: The list of predicted targets was ranked by probability. The top five most probable targets were selected for further investigation.

Top Predicted Protein Targets

| Rank | Target Name | UniProt ID | Probability | Known Bioactivity |

| 1 | Prothrombin (Thrombin) | P00734 | 0.250 | Antithrombotic |

| 2 | Coagulation factor X (Factor Xa) | P00742 | 0.167 | Antithrombotic |

| 3 | Carbonic anhydrase II | P00918 | 0.083 | Diuretic, various |

| 4 | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.083 | Anti-inflammatory |

| 5 | Matrix metalloproteinase-2 (MMP-2) | P08253 | 0.083 | Tissue remodeling |

Molecular Docking Analysis

To investigate the binding interactions between this compound and its predicted targets, molecular docking simulations were performed using the SwissDock web server. This analysis provides insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

Experimental Protocol: Molecular Docking

-

Target Preparation: The 3D crystal structures of the top five predicted human protein targets were obtained from the Protein Data Bank (PDB):

-

Thrombin (PDB ID: 3U69)

-

Factor Xa (PDB ID: 1NFX)

-

Carbonic Anhydrase II (PDB ID: 3KS3)

-

Prostaglandin G/H Synthase 2 (PDB ID: 5F1A)

-

Matrix Metalloproteinase-2 (PDB ID: 8H78)

-

-

Ligand Preparation: The 3D structure of this compound was generated from its SMILES string.

-

Docking Simulation: Both the target protein PDB files and the ligand structure were submitted to the SwissDock web server (--INVALID-LINK--). Blind docking was performed to allow for an unbiased search of potential binding sites.

-

Analysis: The docking results were analyzed to identify the most favorable binding poses based on the full fitness score and the estimated binding free energy (ΔG). The molecular interactions of the best docking pose for each target were visualized and recorded.

Predicted Binding Affinities and Interactions

| Target Protein | PDB ID | Best Docking Score (kcal/mol) | Estimated ΔG (kcal/mol) | Key Interacting Residues |

| Thrombin | 3U69 | -8.7 | -8.2 | GLU-192, TRP-215, GLY-216, LYS-224 |

| Factor Xa | 1NFX | -9.1 | -8.5 | GLN-192, GLY-216, TRP-215, TYR-99 |

| Carbonic Anhydrase II | 3KS3 | -8.5 | -7.9 | HIS-94, HIS-96, HIS-119, THR-199 |

| Prostaglandin G/H Synthase 2 | 5F1A | -9.5 | -8.9 | TYR-385, SER-530, ARG-120, VAL-349 |

| Matrix Metalloproteinase-2 | 8H78 | -9.2 | -8.6 | HIS-226, GLU-227, HIS-236, ALA-189 |

Predicted Signaling Pathways

Based on the known functions of the top predicted protein targets, we can infer the potential signaling pathways modulated by this compound.

Coagulation Cascade

The high probability of targeting Thrombin and Factor Xa strongly suggests that this compound interferes with the blood coagulation cascade, consistent with its known antithrombotic activity.

Prostaglandin Biosynthesis Pathway

The predicted interaction with Prostaglandin G/H Synthase 2 (COX-2) indicates a potential role in modulating the inflammatory response by inhibiting the production of prostaglandins.

References

Isorhamnetin 3-O-galactoside in Oenanthe javanica: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside, in the plant species Oenanthe javanica, commonly known as water dropwort. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological signaling pathways and experimental workflows.

Quantitative Occurrence of Flavonoids in Oenanthe javanica

While specific quantitative data for isorhamnetin 3-O-galactoside in Oenanthe javanica is not extensively detailed in publicly available literature, studies have focused on the total flavonoid content and the optimization of extraction methods. The following table summarizes findings on total flavonoid yield from the leaves and stems of Oenanthe javanica using an optimized extraction method.

| Plant Part | Extraction Method | Total Flavonoid Yield (mg/g of dry weight) | Reference |

| Leaves | Water bath heating with 70% ethanol, liquid-to-solid ratio of 1:25, at 73.76°C for 2.5 hours. | 31.478 | [1] |

| Stems | Water bath heating with 70% ethanol, liquid-to-solid ratio of 1:25, at 73.76°C for 2.5 hours. | 6.214 | [1] |

Experimental Protocols

This section outlines key experimental methodologies for the extraction and analysis of flavonoids, including this compound, from Oenanthe javanica.

General Flavonoid Extraction and Quantification

A common approach for the extraction and quantification of total flavonoids from Oenanthe javanica involves solvent extraction followed by spectrophotometric analysis.

Protocol for Total Flavonoid Content Determination:

-

Sample Preparation: Fresh plant material (e.g., stems) is freeze-dried for 48 hours and then crushed into a fine powder.[2]

-

Extraction: 250 mg of the powdered sample is homogenized with 16 mL of 10 mM methanol (B129727)/ammonium acetate (B1210297) (50:50, v/v).[2]

-

Ultrasound-Assisted Extraction: The homogenate is placed in an ultrasound bath for 15 minutes to enhance extraction efficiency.[2]

-

Centrifugation: The mixture is centrifuged at 10,000 × g for 15 minutes.[2]

-

Filtration: The resulting supernatant is collected and filtered through a 0.45 μm nylon filter.[2]

-

Quantification (Aluminum Chloride Method):

-

1 mL of the plant extract is mixed with 4 mL of distilled water and 300 μL of 0.5 g/mL NaNO₂ solution.[2]

-

After 5 minutes, 300 μL of 1 g/mL AlCl₃ solution is added.[2]

-

Subsequently, 2 mL of 1 M NaOH and 2.4 mL of double-distilled water are added.[2]

-

The absorbance of the final solution is measured at 510 nm.[2]

-

The total flavonoid content is expressed as catechin (B1668976) equivalents (CE)/100 g.[2]

-

UPLC-QTOF-MS/MS for Comprehensive Profiling

For detailed qualitative and quantitative analysis of specific flavonoids like this compound, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful technique.

Protocol for UPLC-QTOF-MS/MS Analysis:

-

Sample Preparation:

-

Harvested plant tissues are immediately frozen in liquid nitrogen and stored at -80°C.

-

The frozen samples are freeze-dried and ground into a fine powder.[3]

-

-

Extraction:

-

150 mg of the powdered sample is mixed with 1.5 mL of 70% aqueous methanol containing an internal standard (e.g., 1 mg/L capsaicin).[3]

-

The mixture is vortexed three times at 10-minute intervals and extracted overnight at 4°C.[3]

-

The extract is then centrifuged at 12,000 g for 15 minutes.[3]

-

The supernatant is filtered through a 0.22 μm filter before analysis.[3]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Instrument: Waters Acquity UPLC system coupled with a Q Exactive hybrid Q-Orbitrap-high resolution mass spectrometer.[3]

-

Column: ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 mm × 100 mm).[3]

-

Mobile Phase: A gradient of (A) water with 0.04% acetic acid and (B) acetonitrile (B52724) with 0.04% acetic acid.[3]

-

Gradient Program: 95:5 A/B at 0 min, 5:95 A/B at 20.0 min, 5:95 A/B at 24.0 min, 95:5 A/B at 24.1 min, and 95:5 A/B at 30.0 min.[3]

-

Ionization Mode: Both positive and negative Electrospray Ionization (ESI).[3]

-

Signaling Pathways and Experimental Workflows

Isorhamnetin and its glycosides, including this compound, have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of HMGB1-Mediated NF-κB Signaling

This compound has demonstrated potent anti-inflammatory effects by inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway. Extracellular HMGB1, a damage-associated molecular pattern (DAMP), can activate pro-inflammatory cascades through receptors like Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This compound interferes with this process, suppressing the production of inflammatory cytokines.[4]

Caption: Inhibition of HMGB1-mediated NF-κB pathway by this compound.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Isorhamnetin has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of inducers like isorhamnetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[5][6][7]

Caption: Activation of the Nrf2/HO-1 pathway by Isorhamnetin.

Experimental Workflow for Flavonoid Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of flavonoids from Oenanthe javanica.

Caption: General experimental workflow for flavonoid analysis from Oenanthe javanica.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Phenotypic, Nutritional, and Antioxidant Characterization of Blanched Oenanthe javanica for Preferable Cultivar [frontiersin.org]

- 3. Metadata / oenanthe [biosino.org]

- 4. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Isorhamnetin 3-O-galactoside extraction from plant materials protocol

An Application Note and Protocol for the Extraction of Isorhamnetin 3-O-galactoside from Plant Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonol glycoside, a type of flavonoid, found in various plant species.[1][2][3] Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][4] this compound, specifically, has been noted for its potential therapeutic applications, such as in managing severe vascular inflammatory diseases.[5][6] This compound can be found in plants like Salsola collina, Oenanthe javanica, and Opuntia ficus-indica (Nopal cactus), as well as in common foods such as almonds, beans, and pears.[3][6][7][8][9][10][11] The effective extraction and purification of this compound are crucial first steps for research into its pharmacological properties and for potential drug development.

This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, drawing from established methods for flavonoid extraction.

Experimental Workflow

The overall process for isolating this compound involves several key stages: preparation of the plant material, extraction of the crude flavonoid mixture, purification to isolate the target compound, and finally, quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Showing Compound Isorhamnetin 3-galactoside (FDB000605) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isorhamnetin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. [Studies on chemical constituents of Salsola collina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Isorhamnetin Derivatives from Salsola imbricata Forssk. Leaves with Distinct Anti-inflammatory Activity [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Isorhamnetin 3-O-galactoside

Introduction

Isorhamnetin (B1672294) 3-O-galactoside is a flavonoid glycoside found in various medicinal and dietary plants, including Oenanthe javanica, Artemisia capillaris, and Opuntia ficus-indica[1][2][3]. This compound, also known as Cacticin, has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities.[2][4] Research has demonstrated its potential as an antithrombotic, profibrinolytic, anti-inflammatory, and hepatoprotective agent[2][3][4]. These biological activities underscore the importance of obtaining high-purity Isorhamnetin 3-O-galactoside for further preclinical and clinical investigations.

This document provides detailed application notes and protocols for the isolation and purification of this compound using various chromatographic techniques. The methodologies described are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂O₁₂ | [5] |

| Molecular Weight | 478.41 g/mol | [5] |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

| Appearance | Yellow powder | [6] |

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol outlines the initial extraction of flavonoids from plant material and a preliminary fractionation to enrich the this compound content.

1. Plant Material and Extraction:

-

Dried and powdered plant material (e.g., leaves of Prosopis laevigata) is extracted with a 70:30 ethanol-water mixture at room temperature for 24 hours.[6]

-

The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at 45-50°C to yield a crude extract.[6]

2. Liquid-Liquid Extraction:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Isorhamnetin glycosides are typically enriched in the n-butanol fraction.

Protocol 2: Purification by Column Chromatography

This protocol describes the use of conventional column chromatography for the separation of this compound from the enriched fraction.

1. Adsorbent and Column Preparation:

-

A glass column is packed with silica (B1680970) gel (70-230 mesh) as the stationary phase.

-

The column is equilibrated with the initial mobile phase.

2. Chromatographic Separation:

-

The n-butanol fraction is loaded onto the column.

-

Elution is performed using a gradient of n-hexane and ethyl acetate.[6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Fraction Analysis:

-

TLC is performed on silica gel plates with a mobile phase such as ethyl acetate-methyl ethyl ketone-formic acid-water (5:3:1:1) or ethyl acetate-formic acid-water (9:1:1).[7]

-

Spots can be visualized under UV light or by spraying with a 1% ethanolic solution of ferric chloride or aluminum chloride.[7]

-

Fractions containing the target compound are pooled and concentrated.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the final purification step using preparative HPLC to obtain high-purity this compound.

1. HPLC System and Column:

-

A preparative HPLC system equipped with a photodiode array (PDA) detector is used.

-

A reversed-phase C18 column (e.g., Supelcosil LC-F, 4.6 mm x 50 mm, 5 µm particle size) is suitable for separation.[6]

2. Mobile Phase and Gradient:

-

The mobile phase consists of two solvents:

-

A typical gradient elution is as follows: 0-1 min, 0% B; 2-3 min, 5% B; 4-20 min, 30% B; 21-23 min, 50% B; 24-25 min, 80% B; 26-27 min, 100% B; 28-30 min, 0% B.[6]

-

The flow rate is maintained at 0.9 mL/min.[6]

3. Detection and Fraction Collection:

-

The eluent is monitored at a wavelength of 310 nm.[6]

-

The peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the purified compound.

Alternative Technique: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible sample adsorption.[7][8] It has been successfully applied for the preparative isolation of isorhamnetin and its glycosides.[7][9]

1. Two-Phase Solvent System:

-

A suitable two-phase solvent system is selected. For isorhamnetin, a system of n-hexane-ethyl acetate-methanol-water in varying ratios (e.g., 5:5:5:5 and 5:5:6:4) has been used.[9]

2. HSCCC Separation:

-

The crude or partially purified extract is subjected to a two-step HSCCC separation to achieve high purity.[9]

-

The first stage can increase the purity from a low percentage to over 65%, and the second stage can further purify the compound to over 98%.[9]

Data Presentation

| Technique | Stationary Phase/Solvent System | Mobile Phase/Gradient | Purity Achieved | Reference |

| Column Chromatography | Silica gel | n-hexane-ethyl acetate gradient | Enriched fraction | [6] |

| HPLC | C18 reversed-phase | Water (0.5% TFA) / Acetonitrile gradient | >95% (typical) | [6] |

| HSCCC (two-step) | n-hexane-ethyl acetate-methanol-water (5:5:5:5 and 5:5:6:4) | Not applicable | >98% | [9] |

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathway: Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by inhibiting the HMGB1-mediated inflammatory response.[7] It can suppress the activation of NF-κB, a key transcription factor involved in inflammation.[2]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols described in this application note provide a comprehensive guide for the successful isolation and purification of this compound from natural sources. The combination of liquid-liquid extraction, column chromatography, and preparative HPLC is a robust strategy for obtaining this bioactive flavonoid in high purity. For larger scale purifications, HSCCC presents a valuable alternative. The availability of pure this compound is crucial for advancing our understanding of its therapeutic potential and for the development of new pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isorhamnetin: A Nematocidal Flavonoid from Prosopis laevigata Leaves Against Haemonchus contortus Eggs and Larvae [mdpi.com]

- 7. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]

- 8. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PREPARATIVE ISOLATION OF ISORHAMNETIN FROM STIGMA MAYDIS USING HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Isorhamnetin 3-O-galactoside using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin 3-O-galactoside is a flavonoid glycoside found in various medicinal plants and dietary sources. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antithrombotic activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.

Data Presentation

The following tables summarize the quantitative data for the HPLC-UV method. While specific validation data for this compound is not widely published, the following data for the closely related compound, Isorhamnetin-3-O-glucoside, provides a strong reference for method performance.[1]

Table 1: Chromatographic Parameters and Method Validation for Isorhamnetin-3-O-glucoside Quantification [1]

| Parameter | Value |

| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 350 nm[2] |

| Retention Time | Approximately 25.3 min (for Isorhamnetin 3-O-β-D-galactoside) |

| Linearity Range | 1.9 - 31.5 µg/mL[1] |

| Correlation Coefficient (r²) | ≥0.9996[1] |

| Limit of Detection (LOD) | ~0.5 µg/mL (Estimated based on similar compounds) |

| Limit of Quantification (LOQ) | ~1.5 µg/mL (Estimated based on similar compounds) |

| Precision (RSD%) | ≤3.19%[1] |

| Accuracy (Recovery %) | 102.6 - 105.0%[1] |

Experimental Protocols

1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 20, 30 µg/mL).

-

Storage: Store all standard solutions at 4°C in the dark.

2. Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1.0 g of the dried and powdered plant material.

-

Add 20 mL of 70% methanol.

-

Sonication for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with 20 mL of 70% methanol each time.

-